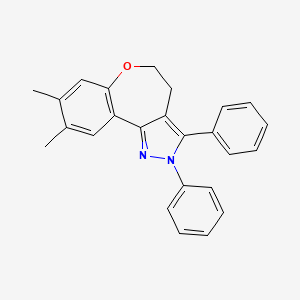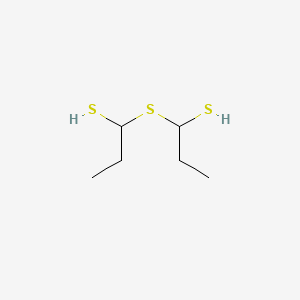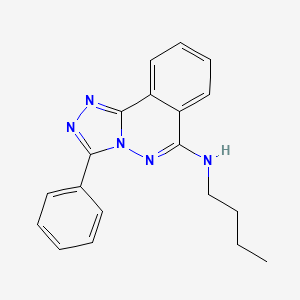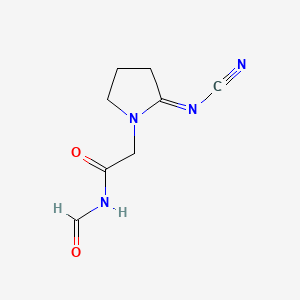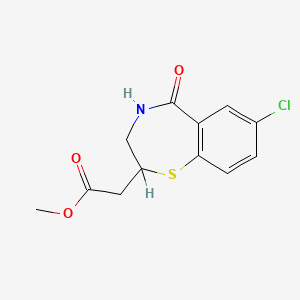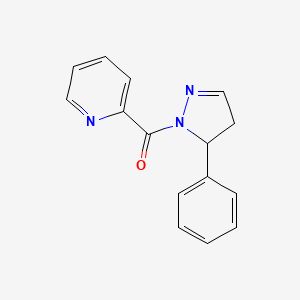
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, amide, and pyridyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the diazaperhydroepinyl core through cyclization reactions.
- Introduction of the bisbenzyl groups via Friedel-Crafts alkylation.
- Addition of the pyridylcarboxamide moiety through amide bond formation.
- Final purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
化学反応の分析
Types of Reactions
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might serve as a probe for studying enzyme interactions or as a potential therapeutic agent due to its bioactive functional groups.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
特性
CAS番号 |
167826-38-2 |
|---|---|
分子式 |
C41H50N6O5 |
分子量 |
706.9 g/mol |
IUPAC名 |
N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[5-(pyridine-4-carbonylamino)pentyl]-1,3-diazepan-1-yl]pentyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C41H50N6O5/c48-37-35(29-31-13-5-1-6-14-31)46(27-11-3-9-21-44-39(50)33-17-23-42-24-18-33)41(52)47(36(38(37)49)30-32-15-7-2-8-16-32)28-12-4-10-22-45-40(51)34-19-25-43-26-20-34/h1-2,5-8,13-20,23-26,35-38,48-49H,3-4,9-12,21-22,27-30H2,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1 |
InChIキー |
QUUQERMKKZCHEO-RNATXAOGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





